4,5-Dimethyl-oxazole-2-carboxylic acid
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Overview
Description
4,5-Dimethyl-oxazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H7NO3 It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with two methyl groups attached at the 4 and 5 positions, and a carboxylic acid group at the 2 position
Mechanism of Action
Mode of Action
Oxazole derivatives are known to interact with various biological targets, suggesting that this compound may have a similar mode of action .
Biochemical Pathways
Oxazole derivatives are known to interact with various biochemical pathways, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-2-methylpropan-1-ol with diethyl oxalate under acidic conditions, followed by cyclization and oxidation steps to form the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Oxazoline derivatives.
Substitution: Substituted oxazole compounds with varied functional groups.
Scientific Research Applications
4,5-Dimethyl-oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Comparison with Similar Compounds
- 4-Methyl-oxazole-2-carboxylic acid
- 5-Methyl-oxazole-2-carboxylic acid
- Oxazole-2-carboxylic acid
Comparison: 4,5-Dimethyl-oxazole-2-carboxylic acid is unique due to the presence of two methyl groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
4,5-dimethyl-1,3-oxazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTLPEBBGGPJQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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